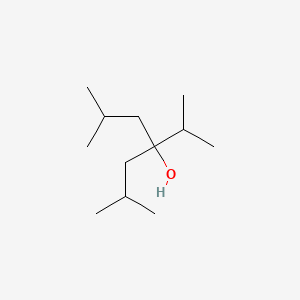
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is an organic compound with the molecular formula C12H26O It is a branched-chain alcohol, characterized by the presence of two methyl groups and an isopropyl group attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol typically involves the alkylation of a suitable precursor, such as 2,6-dimethylheptan-4-one, followed by reduction. One common method is the Grignard reaction, where 2,6-dimethylheptan-4-one reacts with isopropylmagnesium bromide to form the corresponding alcohol. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to achieve efficient conversion to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(1-methylethyl)heptan-4-one or 2,6-Dimethyl-4-(1-methylethyl)heptanoic acid.
Reduction: 2,6-Dimethyl-4-(1-methylethyl)heptane.
Substitution: 2,6-Dimethyl-4-(1-methylethyl)-4-heptyl chloride or bromide.
Scientific Research Applications
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(1-methylethyl)heptane: Lacks the hydroxyl group, making it less reactive in oxidation and substitution reactions.
2,6-Dimethyl-4-(1-methylethyl)heptan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyl-4-(1-methylethyl)heptanoic acid: Contains a carboxyl group, making it more acidic and suitable for different chemical transformations.
Uniqueness
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups enhances its hydrophobicity, while the hydroxyl group provides a site for hydrogen bonding and reactivity in various chemical reactions.
Properties
Molecular Formula |
C12H26O |
|---|---|
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-propan-2-ylheptan-4-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)7-12(13,11(5)6)8-10(3)4/h9-11,13H,7-8H2,1-6H3 |
InChI Key |
MRVUYQAVPDEPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


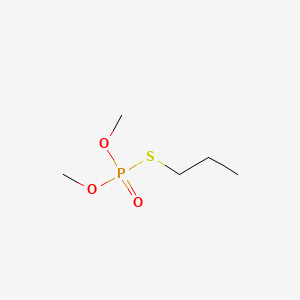
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
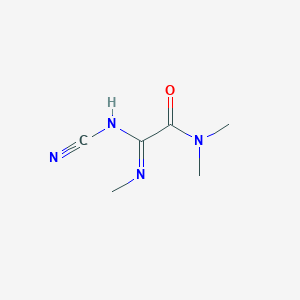

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
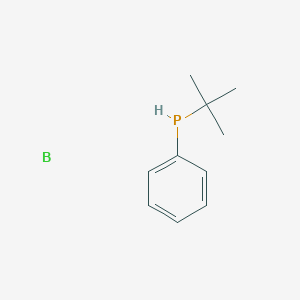
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
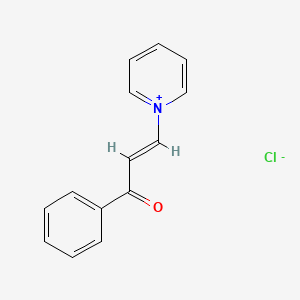
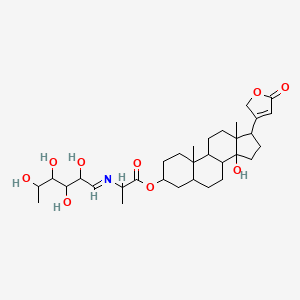
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
